N-(2-hydroxyphenyl)thiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3S2 |
|---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO3S2/c12-9-5-2-1-4-8(9)11-16(13,14)10-6-3-7-15-10/h1-7,11-12H |
InChI Key |
GPBJDNZZFCKACR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of N 2 Hydroxyphenyl Thiophene 2 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the behavior of molecules at the atomic level. These methods provide a foundational understanding of the geometric and electronic properties of thiophene (B33073) sulfonamides.
Density Functional Theory (DFT) Studies
DFT has become a standard and reliable method for investigating the structural and electronic properties of organic compounds. researchgate.net Studies on thiophene sulfonamide derivatives typically employ functionals like B3LYP combined with various basis sets to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net
The optimization of the molecular geometry is a fundamental step in computational analysis, seeking the lowest energy conformation of the molecule. For thiophene sulfonamide derivatives, DFT calculations have been used to determine key bond lengths and angles. mdpi.comresearchgate.net In a representative study using the B3LYP/6-311G(d,p) level of theory, the optimized geometries of a series of thiophene sulfonamide derivatives were calculated. mdpi.com The absence of imaginary frequencies in the vibrational calculations confirms that these optimized structures correspond to true energy minima on the potential energy surface. mdpi.com
The calculated bond lengths for the thiophene and sulfonamide moieties in these derivatives are generally consistent. For instance, the S=O bond lengths in the sulfonamide group are typically calculated to be around 1.45 Å to 1.46 Å, and the S-N bond lengths are in the range of 1.67 Å to 1.68 Å. mdpi.comresearchgate.net Within the thiophene ring, the S1–C2 and C5–S1 bond distances are calculated to be between 1.73 Å and 1.75 Å. mdpi.comresearchgate.net
Table 1: Representative Calculated Bond Lengths for Thiophene Sulfonamide Derivatives Data sourced from a computational study on a series of thiophene sulfonamide derivatives and may not represent the exact values for N-(2-hydroxyphenyl)thiophene-2-sulfonamide.
| Bond | Calculated Bond Length (Å) Range mdpi.comresearchgate.net |
| S=O | 1.45 - 1.46 |
| S-N | 1.67 - 1.68 |
| S1-C2 (Thiophene) | 1.73 - 1.75 |
| C5-S1 (Thiophene) | 1.73 - 1.75 |
Table 2: Representative Calculated Bond Angles for Thiophene Sulfonamide Derivatives Data sourced from a computational study on a series of thiophene sulfonamide derivatives and may not represent the exact values for this compound.
| Angle | Calculated Bond Angle (°) Range mdpi.comresearchgate.net |
| S1–C2–C3 (Thiophene) | 110.84 - 112.44 |
| C4–C5–S1 (Thiophene) | 110.63 - 112.45 |
| O=S-N | 105.04 - 111.26 |
| O=S=O | 120.46 - 121.18 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov
For the series of studied thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were analyzed and found to be in the range of 3.44 to 4.65 eV, indicating that these compounds are generally stable. mdpi.com The distribution of these orbitals is also informative. In many thiophene derivatives, the HOMO is often localized on the thiophene ring and the sulfonamide group, while the LUMO may be distributed over the phenyl ring system. nih.gov This distribution is influenced by the nature and position of substituents on the phenyl ring.
Table 3: Representative Frontier Molecular Orbital Energies for Thiophene Sulfonamide Derivatives Data sourced from a computational study on a series of thiophene sulfonamide derivatives and may not represent the exact values for this compound.
| Parameter | Energy Range (eV) mdpi.com |
| E_HOMO | Not explicitly stated in the abstract |
| E_LUMO | Not explicitly stated in the abstract |
| HOMO-LUMO Gap (ΔE) | 3.44 - 4.65 |
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (electronegative) and blue indicates regions of low electron density (electropositive). nih.gov For thiophene sulfonamide derivatives, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonamide group and the hydroxyl group of the phenyl ring, making these sites susceptible to electrophilic attack. The hydrogen atoms, particularly the one on the hydroxyl group and the amine proton, would exhibit positive potential, indicating them as sites for nucleophilic attack. researchgate.net
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. nih.gov The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. nih.gov Condensed Fukui functions are used to determine the reactivity of individual atoms. A higher value of the condensed Fukui function for a particular atom suggests a higher reactivity at that site. nih.gov While specific Fukui function analysis for this compound is not available, studies on other thiophene derivatives have successfully used this method to identify the most reactive sites for nucleophilic and electrophilic attacks. nih.gov
The electronic properties of molecules like this compound are influenced by intramolecular charge transfer (ICT). ICT refers to the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part through a π-conjugated system. nih.gov In the case of thiophene sulfonamides, the thiophene ring and the hydroxyphenyl group can act as electron donors, while the sulfonamide group can act as an electron acceptor.
The extent of ICT can be qualitatively understood from the FMO analysis. A significant overlap between the HOMO (localized on the donor) and the LUMO (localized on the acceptor) suggests a higher probability of charge transfer. This charge transfer is crucial for understanding the nonlinear optical (NLO) properties and the electronic absorption spectra of the molecule. mdpi.com
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations using DFT are essential for the accurate assignment of these experimental bands. nih.gov The Potential Energy Distribution (PED) analysis further helps in quantifying the contribution of different internal coordinates to each vibrational mode.
For thiophene sulfonamide derivatives, characteristic vibrational frequencies have been calculated and assigned. mdpi.com For instance, the stretching vibrations of the NH group in the sulfonamide moiety are expected to appear at high frequencies. The S=O stretching vibrations are also prominent and are typically found in a specific region of the infrared spectrum. The various vibrations of the thiophene and phenyl rings, such as C-H stretching, C=C stretching, and ring breathing modes, can also be assigned based on the computational results. mdpi.comnih.gov
Table 4: Representative Calculated Vibrational Frequency Ranges for Thiophene Sulfonamide Derivatives Data sourced from a computational study on a series of thiophene sulfonamide derivatives and may not represent the exact values for this compound.
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) mdpi.com |
| NH Stretching | ~3590-3610 (out-of-plane deformation) |
| C-H Stretching (Aromatic) | Not explicitly stated in the abstract |
| S=O Stretching | Not explicitly stated in the abstract |
| C=C Stretching (Aromatic) | Not explicitly stated in the abstract |
Nonlinear Optical (NLO) Properties and Hyperpolarizability
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical data processing, sensors, and telecommunications. nih.gov Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, are of great interest due to their potential for large NLO responses. The theoretical prediction of NLO properties, primarily the first-order hyperpolarizability (β), is essential for screening candidate molecules.
For this compound, the thiophene ring can act as a π-conjugated system. The sulfonamide and hydroxyl groups influence the electronic distribution, which is key to its NLO response. Density Functional Theory (DFT) is a common method used to calculate these properties. researchgate.net Studies on similar sulfonamide derivatives show that the NLO response is strongly correlated with the intramolecular charge transfer characteristics of the molecule. researchgate.net An inverse relationship is often observed between the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap and the first-order hyperpolarizability; a smaller energy gap typically leads to a larger hyperpolarizability value. researchgate.netnih.gov
While specific DFT calculations for this compound are not available in the reviewed literature, a hypothetical analysis would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors using a suitable functional, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net The resulting data would be presented as follows:
Table 1: Calculated Nonlinear Optical Properties for this compound
| Parameter | Description | Calculated Value (a.u.) |
|---|---|---|
| μ | Dipole Moment | [Data not available in searched literature] |
| <α> | Mean Polarizability | [Data not available in searched literature] |
| Δα | Polarizability Anisotropy | [Data not available in searched literature] |
| β_tot | Total First Hyperpolarizability | [Data not available in searched literature] |
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) are fundamental in determining the supramolecular architecture of crystalline solids, which in turn influences their physical properties. For this compound, interactions such as hydrogen bonds, van der Waals forces, and π-stacking are critical. Computational tools like Reduced Density Gradient (RDG), Atoms in Molecules (AIM), and Hirshfeld surface analysis are employed to visualize and quantify these interactions.
Reduced Density Gradient (RDG) Analysis of Intermolecular Interactions
Reduced Density Gradient (RDG) analysis is a powerful method for visualizing and characterizing non-covalent interactions in real space. It is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, various interaction types can be identified. Large, negative values indicate strong attractive interactions like hydrogen bonds, values near zero suggest weaker van der Waals interactions, and large, positive values signify strong steric repulsion.
In the context of this compound, RDG analysis would reveal the intramolecular hydrogen bond between the hydroxyl group (–OH) and the sulfonamide oxygen (O=S=O), as well as intermolecular hydrogen bonds involving the sulfonamide N-H group. The resulting 3D plot would show colored isosurfaces, with blue indicating strong hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes.
Atoms in Molecules (AIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of chemical bonding based on the topology of the electron density. By locating bond critical points (BCPs) where the gradient of the electron density is zero, AIM analysis can characterize the nature of interactions. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are particularly informative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ is low and ∇²ρ is positive. The ellipticity at the BCP measures the anisotropy of the electron density, indicating the π-character of a bond.
For this compound, AIM analysis would be used to quantify the strength of the various intramolecular and intermolecular hydrogen bonds. This analysis confirms the presence and nature of the interactions that stabilize the molecular conformation and the crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a versatile tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions involved in specific intermolecular contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, which are typically hydrogen bonds. mdpi.com
The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom outside the surface (de) against the distance to the nearest atom inside the surface (di). These plots provide quantitative percentages for each type of contact (e.g., H···H, O···H, C···H). For thiophene sulfonamide derivatives, H···H, O···H, and C···H contacts are generally the most significant contributors to crystal packing. mdpi.com
Table 2: Hirshfeld Surface Analysis - Percentage Contributions of Intermolecular Contacts for this compound
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | [Data not available in searched literature] |
| O···H / H···O | [Data not available in searched literature] |
| C···H / H···C | [Data not available in searched literature] |
| S···H / H···S | [Data not available in searched literature] |
| Other | [Data not available in searched literature] |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.
Prediction of Ligand-Receptor Binding Modes and Interactions
The this compound scaffold is of interest in medicinal chemistry. The thiophene ring is a common isostere for phenyl rings in drug design, often improving metabolic stability and binding affinity. nih.gov The sulfonamide group is a key pharmacophore in many drugs, including inhibitors of enzymes like carbonic anhydrase. researchgate.net Molecular docking studies would be performed to predict how this compound binds to the active site of a target protein.
The process involves preparing the 3D structures of both the ligand and the receptor (obtained from a source like the Protein Data Bank). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field. The results identify the most likely binding mode and the specific interactions (hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the complex. For instance, studies on related sulfonamides have shown that the sulfonamide oxygens and the N-H group are often involved in crucial hydrogen bonds with amino acid residues in the active site. A docking study of this compound into a relevant enzyme active site would yield data that could be summarized as follows.
Table 3: Molecular Docking Interaction Data for this compound
| Receptor Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
|---|
Computational Assessment of Inhibitory Activity
A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the computational assessment of the inhibitory activity of this compound. While the broader class of thiophene sulfonamides has been the subject of numerous computational investigations to determine their potential as enzyme inhibitors, research targeting this specific molecule is not publicly available.
Typically, such computational assessments involve molecular docking studies. This method predicts how a ligand, such as this compound, might bind to the active site of a target protein. The results of these simulations are often quantified by a docking score, which estimates the binding affinity, and a detailed analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. For instance, various thiophene sulfonamide derivatives have been computationally evaluated against targets like carbonic anhydrase and enoyl acyl carrier protein reductase. bohrium.comscholarsresearchlibrary.com However, without specific research, any potential inhibitory targets and the corresponding binding affinities for this compound remain purely speculative.
Below is an exemplary data table structure that would typically be used to present findings from such studies, populated with hypothetical data for illustrative purposes only, as no real data has been found.
Hypothetical Molecular Docking Data
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Carbonic Anhydrase II | 2NSD | - | - |
Note: The table above is for illustrative purposes only. No published data exists for the computational assessment of the inhibitory activity of this compound.
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Consistent with the lack of data on its inhibitory activity, there are no specific molecular dynamics (MD) simulation studies in the available scientific literature for this compound complexed with any biological target.
MD simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules over time. In drug discovery research, these simulations are performed to understand the stability of a ligand-protein complex, observe conformational changes, and analyze the dynamics of the interactions at an atomic level. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. For some thiophene sulfonamide derivatives, MD simulations have been employed to provide deeper insights into their dynamic behavior and stability when bound to a target. bohrium.com
A representative data table for presenting MD simulation findings is shown below. This table is populated with hypothetical data to demonstrate its structure, as no actual research findings are available for this compound.
Hypothetical Molecular Dynamics Simulation Data
| System | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |
|---|---|---|---|
| Ligand-Target Complex | - | - | - |
Note: The table above is for illustrative purposes only. No published data exists for the molecular dynamics simulations of this compound.
Structure Activity Relationship Sar Studies of N 2 Hydroxyphenyl Thiophene 2 Sulfonamide Analogues
Influence of Substituent Variations on Biological Efficacy
Systematic modifications of the N-(2-hydroxyphenyl)thiophene-2-sulfonamide scaffold have provided critical insights into the structural requirements for biological activity. Variations on both the thiophene (B33073) and the hydroxyphenyl rings, as well as on the sulfonamide nitrogen, have been shown to significantly modulate the potency and selectivity of these compounds.
Research on related thiophene sulfonamide series has demonstrated that the nature and position of substituents are paramount. For instance, in a study of benzo[b]thiophene-2-sulfonamide derivatives as human chymase inhibitors, the introduction of specific substituents on the benzothiophene (B83047) ring led to a significant enhancement of inhibitory activity. nih.gov While not identical to the N-(2-hydroxyphenyl) core, these findings underscore the sensitivity of the thiophene scaffold to substitution.
In a comprehensive study of thiophenesulfonamides as quorum sensing inhibitors in pathogenic Vibrio species, a panel of 50 derivatives was synthesized to probe the SAR. biorxiv.org This work revealed that modifications to both the thiophene ring and the aromatic moiety attached to the sulfonamide nitrogen dramatically influenced inhibitory potency. For example, the presence of a bromine atom on the thiophene ring was found to be a key determinant of activity in some analogues. biorxiv.org
The substitution pattern on the 2-hydroxyphenyl ring is also a critical factor. The position of the hydroxyl group is crucial for establishing key interactions with biological targets, often acting as a hydrogen bond donor or acceptor. Altering its position to meta or para would significantly change the geometry of these interactions. Furthermore, the introduction of other substituents on the phenyl ring, such as halogens or alkyl groups, can impact lipophilicity, electronic distribution, and steric hindrance, thereby affecting biological efficacy. Studies on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas have shown that substituents on the hydroxybenzyl ring significantly influence their antitumor activity. researchgate.net
Interactive Table: Influence of Substituent Position on a Phenyl Ring on Biological Activity
| Substituent Position | Relative Activity | Compound Example |
|---|---|---|
| Ortho | High | 4-Amino-N-(2-hydroxyphenyl)benzenesulfonamide mostwiedzy.pl |
| Meta | Moderate | 4-Amino-N-(3-hydroxyphenyl)benzenesulfonamide mostwiedzy.pl |
Functional Role of the Sulfonamide Moiety in Activity Modulation
The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, prized for its ability to act as a versatile pharmacophore. researchgate.net In the context of this compound analogues, this moiety plays a multifaceted role in modulating biological activity.
Firstly, the sulfonamide group is a potent hydrogen bond donor and acceptor, enabling it to form strong and directional interactions with amino acid residues in the active sites of enzymes or receptors. nih.gov The nitrogen atom of the sulfonamide can participate in crucial binding events, and in some cases, can coordinate with metal ions within metalloenzymes. nih.gov The two oxygen atoms of the sulfonyl group are also excellent hydrogen bond acceptors.
Secondly, the sulfonamide moiety imparts specific physicochemical properties to the molecule. It is a highly polarized group that can influence water solubility and bioavailability. nih.gov Its acidic proton allows for ionization at physiological pH, which can be critical for cellular uptake and interaction with targets. The pKa of the sulfonamide proton can be fine-tuned by the electronic nature of the substituents on the thiophene and phenyl rings.
Furthermore, the sulfonamide linker provides a rigid and defined spatial orientation between the thiophene and hydroxyphenyl rings. This structural rigidity is often essential for presenting the key pharmacophoric elements in the correct conformation for optimal binding to a biological target. The V-shape of many sulfonamide-containing molecules is a recognized structural feature that influences their biological properties. mostwiedzy.pl
Contribution of the Thiophene Core to Pharmacological Action
Thiophene is considered a bioisostere of the benzene (B151609) ring, offering a similar size and shape but with distinct electronic properties due to the presence of the sulfur atom. researchgate.net The sulfur atom can participate in unique interactions, such as π–sulfur interactions, which are not possible with a benzene ring. nih.gov This can lead to altered binding affinities and selectivities for biological targets. The planarity of the thiophene ring may also contribute to effective ligand-receptor binding. rsc.org
The thiophene core also serves as a versatile anchor for chemical modifications. The reactivity of the thiophene ring allows for the introduction of various substituents at different positions, enabling the systematic exploration of the SAR. researchgate.net For example, halogenation or the introduction of small alkyl groups on the thiophene ring can significantly impact the lipophilicity and metabolic stability of the compound, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Bioisosteric Replacement Strategies Involving Thiophene Scaffolds
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govdrughunter.com The thiophene scaffold is frequently involved in such strategies.
A common bioisosteric replacement is the substitution of a phenyl ring with a thiophene ring, or vice versa. This is often done to modulate metabolic stability, as the site of metabolism can be altered by this change. For instance, if a phenyl ring is susceptible to oxidation at a particular position, replacing it with a thiophene ring can block this metabolic pathway.
Furthermore, the thiophene ring itself can be replaced by other five-membered heterocyclic rings such as furan, pyrrole, or thiazole (B1198619) to fine-tune the electronic and steric properties of the molecule. Each of these heterocycles offers a unique profile of hydrogen bonding capabilities and dipole moments, which can lead to improved interactions with the target protein.
In the context of the N-(2-hydroxyphenyl) moiety, various phenol (B47542) bioisosteres could be explored. researchgate.net These include heterocyclic NH-acidic functionalities like benzimidazolones, benzoxazolones, or indoles, which can mimic the hydrogen-bonding properties and pKa of the phenolic hydroxyl group. Such replacements can address potential issues with the metabolic liability of the phenol group, such as glucuronidation, which can lead to rapid clearance of the drug from the body. researchgate.net
Interactive Table: Common Bioisosteric Replacements for Key Moieties
| Original Moiety | Bioisosteric Replacement(s) | Rationale for Replacement |
|---|---|---|
| Phenyl | Thiophene, Pyridine (B92270), Furan | Modulate electronics, metabolism, and solubility researchgate.net |
| Thiophene | Benzene, Pyrazole, Thiazole | Alter binding interactions and physicochemical properties nih.gov |
| Phenolic Hydroxyl | Benzimidazolone, Benzoxazolone, Indole | Improve metabolic stability and mimic hydrogen bonding researchgate.net |
Biological Activities and Proposed Mechanisms of Action in Vitro Studies
Enzyme Inhibition Profiles
The core of N-(2-hydroxyphenyl)thiophene-2-sulfonamide's biological activity, as investigated in laboratory settings, lies in its ability to inhibit specific enzymes. The following subsections provide a detailed overview of its inhibitory action against several key enzyme targets.
Carbonic Anhydrase (CA) Isozyme Inhibition
Thiophene-based sulfonamides are a well-established class of carbonic anhydrase inhibitors. unifi.itnih.gov These zinc-containing metalloenzymes play a crucial role in various physiological processes, and their inhibition has therapeutic applications. unifi.it
Research on various thiophene-based sulfonamides has demonstrated a wide range of inhibitory activities against these isoforms. For instance, certain series of thiophene-sulfonamides have shown potent, low nanomolar inhibition of the cytosolic isoform hCA-II and the tumor-associated isoform hCA-IX. nih.gov In contrast, the inhibition against the cytosolic isoform hCA-I is often weaker, with Kᵢ values in the higher nanomolar to micromolar range. nih.govnih.gov The inhibition of the tumor-associated isoform hCA-XII by thiophene-based sulfonamides has also been documented, with potencies varying based on the specific substitutions on the thiophene (B33073) ring. nih.gov
Table 1: Inhibitory Activity of Representative Thiophene-Based Sulfonamides Against hCA Isoforms I, II, IX, and XII
| Compound Class | hCA-I (Kᵢ) | hCA-II (Kᵢ) | hCA-IX (Kᵢ) | hCA-XII (Kᵢ) |
| Thiophene-based sulfonamides | 69 nM - 70 µM nih.gov | 23.4 nM - 1.405 µM nih.gov | Data not available | Data not available |
| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | 224 - 7544 nM nih.gov | 2.2 - 7.7 nM nih.gov | 5.4 - 811 nM nih.gov | 3.4 - 239 nM nih.gov |
Note: The data presented in this table is for structurally related compounds and not for this compound itself. The purpose is to illustrate the general inhibitory trends of the thiophene-sulfonamide scaffold.
Kinetic studies performed on various thiophene-based sulfonamides have revealed a noncompetitive mode of inhibition against both hCA-I and hCA-II. nih.gov This mechanism suggests that the inhibitor does not bind to the same active site as the substrate but rather to a different site on the enzyme, thereby altering its catalytic efficiency. nih.gov Molecular docking studies have further supported this by indicating that these compounds can interact with residues outside of the catalytic active site. nih.gov The sulfonamide moiety and the thiophene ring are considered to play a crucial role in the inhibition of these enzymes. nih.gov
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Pathway
Sulfonamides, as a chemical class, are known for their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms. They act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (pABA). However, specific data on the inhibitory activity of this compound against DHPS is not currently available in the scientific literature. General studies on sulfonamides have established their mechanism of action, which involves blocking the synthesis of dihydrofolic acid, a precursor for essential cellular components.
Beta-Lactamase Enzyme Inhibition
The emergence of bacterial resistance to β-lactam antibiotics has spurred research into β-lactamase inhibitors. While some sulfonamide derivatives have been investigated for their potential to inhibit these enzymes, there is no specific data available regarding the β-lactamase inhibitory activity of this compound. The development of novel β-lactamase inhibitors often involves different structural scaffolds.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a validated target for the development of therapeutics for type 2 diabetes and obesity. The inhibition of PTP1B can enhance insulin (B600854) signaling. While various classes of compounds have been explored as PTP1B inhibitors, including some sulfonamide-containing molecules, there is a lack of specific published data on the inhibitory potential of this compound against this enzyme.
Other Enzymatic Targets (e.g., Pim-1, VEGFR-2, EGFRWT, Cholinesterases)
There is currently no published in vitro data on the inhibitory activity of this compound against Pim-1 kinase, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor wild-type (EGFRWT), or cholinesterases.
The sulfonamide moiety is a known pharmacophore that can interact with various enzymes. For instance, some sulfonamide derivatives have been investigated as inhibitors of VEGFR-2, a key target in angiogenesis. nih.govnih.gov Similarly, the thiophene nucleus is present in various kinase inhibitors. However, without specific experimental screening, the potential of this compound to inhibit these or other enzymes remains undetermined. Future research should involve in vitro enzymatic assays to evaluate the IC50 values of this compound against a panel of kinases and other relevant enzymes to elucidate its potential pharmacological targets.
Antimicrobial Efficacy
Specific data on the minimum inhibitory concentrations (MICs) of this compound against bacterial and fungal pathogens are not available in the reviewed literature.
Antibacterial Activity Against Gram-Positive Bacterial Strains
No studies were found that specifically report the MIC values of this compound against Gram-positive bacteria such as Staphylococcus aureus or Bacillus subtilis. While sulfonamides, in general, are known for their antibacterial properties, the activity of a specific derivative is highly dependent on its structure. researchgate.netnih.gov
Antibacterial Activity Against Gram-Negative Bacterial Strains
Similarly, there is no available data on the antibacterial efficacy of this compound against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa. Thiophene derivatives have been explored for their activity against drug-resistant Gram-negative bacteria, but specific data for the compound is absent. nih.gov
Antifungal Activity Against Fungal Pathogens
The antifungal activity of this compound against common fungal pathogens such as Candida albicans or Aspergillus niger has not been reported. Although some sulfonamide and thiophene derivatives have shown antifungal potential, specific MIC values for this compound are needed to assess its efficacy. nih.govbjmu.edu.cn
Antiproliferative and Anticancer Activity in Select Cell Lines
There are no published studies detailing the antiproliferative or anticancer activity of this compound in specific cancer cell lines. Consequently, no IC50 values are available.
Both thiophene and sulfonamide moieties are found in various compounds with demonstrated antiproliferative effects. matrix-fine-chemicals.commdpi.com For example, derivatives of 2-aminothiophene have shown antiproliferative potential. matrix-fine-chemicals.com However, to understand the specific activity of this compound, it would need to be screened against a panel of cancer cell lines to determine its IC50 values and potential for further development as an anticancer agent.
Antioxidant Activity Assessments
Quantitative data from standardized antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for this compound are not present in the current body of scientific literature. The phenolic hydroxyl group in the N-(2-hydroxyphenyl) moiety suggests a potential for antioxidant activity, as phenolic compounds are well-known radical scavengers. However, without experimental validation, this remains speculative.
Molecular Interactions with Nucleic Acids (e.g., DNA Cleavage)
While direct studies on the DNA cleavage activity of this compound are not extensively documented in publicly available literature, the chemical structure, featuring both a sulfonamide group and a thiophene ring, suggests potential interactions with nucleic acids. Research on related sulfonamide and thiophene derivatives provides insights into the possible mechanisms by which this compound might interact with DNA.
The interaction of sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives and their transition metal complexes with plasmid and calf thymus DNA has been investigated, revealing that these complexes can bind to DNA primarily through intercalation. researchgate.net In such interactions, the planar aromatic rings of the ligand insert themselves between the base pairs of the DNA double helix. researchgate.net This mode of binding is often supported by spectroscopic studies and gel electrophoresis, where a decrease in the mobility of DNA bands is observed with increasing concentrations of the compound, indicating a strong interaction. researchgate.net For instance, studies on sulfonamide substituted 8-hydroxyquinoline derivatives have shown that their metal complexes exhibit higher binding efficacy to DNA compared to the ligands alone. researchgate.net
Furthermore, research on other sulfonamide derivatives has demonstrated their ability to bind to DNA through a combination of intercalative and groove binding interactions. nih.gov Molecular docking studies of certain 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives have indicated that they can engage in mixed-mode binding with DNA. nih.gov The binding affinity of these compounds is influenced by the nature of the substituents, with some derivatives showing more spontaneous and stronger binding than others. nih.gov
Thiophene-containing compounds have also been shown to interact with DNA. For example, thiophene diamidines are known to be minor groove binders. researchgate.net The thiophene ring in these molecules can influence their conformation and contribute to their ability to recognize specific DNA sequences. researchgate.net
Given these precedents, it is plausible that this compound could interact with DNA. The planar thiophene and phenyl rings could facilitate intercalation, while the sulfonamide and hydroxyl groups might participate in hydrogen bonding within the DNA grooves. The exact mode and strength of this interaction would, however, require specific experimental validation through techniques such as UV-visible spectroscopy, fluorescence quenching, and gel electrophoresis.
Table 1: Proposed DNA Interaction Profile of this compound Based on Related Compounds
| Parameter | Proposed Interaction/Activity | Basis from Related Compounds | References |
|---|---|---|---|
| Binding Mode | Mixed (Intercalation and Groove Binding) | Sulfonamide derivatives can intercalate and bind to grooves. Thiophene derivatives are known minor groove binders. | researchgate.netnih.govresearchgate.net |
| Potential for DNA Cleavage | Possible, likely via oxidative or hydrolytic pathways in the presence of co-factors. | Not directly observed for the parent compound, but a feature of some DNA-interacting molecules. | |
| Structural Features Involved | Planar thiophene and phenyl rings, sulfonamide and hydroxyl groups. | Aromatic rings for intercalation; sulfonamide/hydroxyl for hydrogen bonding. | researchgate.netnih.gov |
Corrosion Inhibition Studies
Thiophene and sulfonamide derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.nettsijournals.comresearchgate.netderpharmachemica.comrsc.orgsemanticscholar.orggoogle.com The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netgoogle.com
The adsorption process can occur through several mechanisms: electrostatic attraction between charged inhibitor molecules and the metal surface, interaction of pi-electrons of aromatic rings and lone pair electrons of heteroatoms (like sulfur, nitrogen, and oxygen) with the vacant d-orbitals of the metal, or a combination of these. google.com
A study on 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH), a compound structurally similar to this compound, demonstrated its effectiveness as a corrosion inhibitor for mild steel in a 0.5 M H₂SO₄ solution. acs.org The presence of the thiophene ring, aromatic ring, and nitrogen atoms in HTMBH facilitates its adsorption on the steel surface. acs.org The inhibition efficiency of HTMBH was found to increase with its concentration. acs.org
Similarly, studies on other thiophene derivatives have shown that they act as efficient corrosion inhibitors, with their performance being dependent on the concentration of the inhibitor and the temperature. researchgate.netderpharmachemica.com These compounds typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tsijournals.comderpharmachemica.com The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. derpharmachemica.com
Table 2: Corrosion Inhibition Data for a Structurally Similar Compound: 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) on Mild Steel in 0.5 M H₂SO₄
| Inhibitor Concentration (M) | Corrosion Rate (mmpy) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 0 | 5.46 | - | acs.org |
| 1.62 x 10⁻⁶ | 2.91 | 46.7 | acs.org |
| 1.62 x 10⁻⁵ | 1.83 | 66.5 | acs.org |
| 1.62 x 10⁻⁴ | 0.89 | 83.7 | acs.org |
The data for HTMBH suggests that this compound would likely exhibit significant corrosion inhibition properties, with its effectiveness increasing at higher concentrations. The combined presence of the thiophene ring, the sulfonamide linkage, and the hydroxylated phenyl group provides multiple centers for adsorption onto a metal surface, leading to the formation of a stable, protective barrier against corrosive agents.
Preclinical Investigations of N 2 Hydroxyphenyl Thiophene 2 Sulfonamide Derivatives
In Vivo Pharmacological Efficacy in Relevant Animal Models (e.g., Anticonvulsant Activity)
A comprehensive search of scientific literature and preclinical trial databases did not yield specific in vivo pharmacological efficacy data for the compound N-(2-hydroxyphenyl)thiophene-2-sulfonamide or its direct derivatives in relevant animal models for anticonvulsant activity.
While the broader classes of sulfonamides and thiophene-containing molecules have been investigated for their potential as anticonvulsant agents, specific studies detailing the in vivo efficacy, such as median effective dose (ED50) in maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) seizure models, for this compound are not publicly available. Consequently, data tables and detailed research findings on its anticonvulsant activity in animal models cannot be provided at this time.
Research into related structural classes does suggest that the thiophene-2-sulfonamide scaffold is of interest in the development of central nervous system-active agents. For instance, various N-substituted sulfonamide derivatives have been synthesized and evaluated for anticonvulsant properties, with some showing activity in established animal seizure models. nih.gov Similarly, other thiophene (B33073) derivatives have demonstrated anticonvulsant potential. nih.gov However, the specific substitution of a 2-hydroxyphenyl group on the sulfonamide nitrogen of a thiophene core, as in the requested compound, has not been detailed in the available preclinical literature focused on in vivo anticonvulsant efficacy.
Further preclinical investigation would be required to determine if this compound or its derivatives possess clinically relevant anticonvulsant activity. Such studies would typically involve screening in standard animal models of epilepsy to characterize the efficacy and spectrum of activity.
Drug Discovery and Medicinal Chemistry Perspectives for N 2 Hydroxyphenyl Thiophene 2 Sulfonamide
Potential of the Compound as a Medicinal Lead Candidate
The potential of N-(2-hydroxyphenyl)thiophene-2-sulfonamide as a medicinal lead candidate can be extrapolated from the known biological activities of its constituent chemical motifs. The thiophene-sulfonamide core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. researchgate.netnih.gov
One of the most prominent activities of this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. mostwiedzy.pl The sulfonamide group is a classic zinc-binding group, crucial for the inhibitory activity against CAs. Furthermore, the presence of a phenol (B47542) group, particularly the 2-hydroxyphenyl moiety, can contribute to the binding affinity and selectivity for different CA isoforms. mostwiedzy.pl Research on other sulfonamides with a hydroxyphenyl group has demonstrated their potential in forming key interactions within the active site of these enzymes. mostwiedzy.pl
Beyond carbonic anhydrase inhibition, thiophene-based sulfonamides have been investigated for a range of other biological activities, including as anticancer and anti-inflammatory agents. researchgate.netmdpi.comnih.gov The thiophene (B33073) ring itself is found in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents. nih.gov The combination of the thiophene ring with the sulfonamide group in this compound suggests that it could be a valuable starting point for the development of novel inhibitors for various enzymatic targets.
Table 1: Potential Biological Targets for Thiophene-Sulfonamide Scaffolds
| Biological Target | Therapeutic Area | Reference |
| Carbonic Anhydrases | Glaucoma, Epilepsy, Cancer | mostwiedzy.pl |
| Kinases | Cancer | nih.gov |
| Other Enzymes | Inflammation, Infectious Diseases | researchgate.netmdpi.com |
Rational Design and Development of Next-Generation Therapeutic Agents
The rational design of next-generation therapeutic agents based on the this compound scaffold would involve systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on analogous compounds provide a roadmap for such endeavors.
For instance, modifications to the thiophene ring can significantly impact biological activity. The introduction of various substituents on the thiophene ring of related sulfonamides has been shown to modulate their inhibitory potency against different enzymes. nih.gov Similarly, the substitution pattern on the phenyl ring of N-phenylsulfonamides is a critical determinant of their biological profile.
The 2-hydroxyphenyl group in the target compound offers a key point for interaction, likely through hydrogen bonding. The position and nature of substituents on this phenyl ring could be altered to enhance binding affinity and selectivity for a specific target. For example, in the context of carbonic anhydrase inhibitors, the introduction of different groups on the phenyl ring has been shown to fine-tune the inhibitory profile against various isoforms.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, would be invaluable in guiding the design of new derivatives. These approaches can predict the binding modes of proposed analogs and help prioritize synthetic efforts towards compounds with the highest probability of success.
Assessment of Metabolic Stability in Compound Development
A critical aspect of drug development is ensuring that a lead compound possesses adequate metabolic stability to achieve the desired therapeutic effect in vivo. The metabolic fate of this compound would likely involve pathways common to N-aryl sulfonamides and thiophene-containing molecules.
N-aryl sulfonamides can be susceptible to metabolic cleavage of the sulfonamide bond, which can lead to the formation of the corresponding amine and sulfonic acid. domainex.co.uk The electronic nature of the aryl ring can influence the rate of this cleavage, with electron-deficient rings sometimes showing increased lability. domainex.co.uk The presence of the electron-donating hydroxyl group on the phenyl ring of the target compound might influence its stability in this regard.
The thiophene ring can also undergo metabolism, typically through oxidation of the sulfur atom to form a sulfoxide (B87167) or sulfone, or through hydroxylation of the ring. Studies on other thiophene-containing drugs have detailed these metabolic transformations. nih.gov
In vitro metabolic stability assays using liver microsomes or hepatocytes would be essential to evaluate the metabolic profile of this compound and its derivatives. nih.govnih.gov Should metabolic liabilities be identified, strategies such as the introduction of blocking groups at metabolically susceptible positions could be employed to enhance stability.
Table 2: Potential Metabolic Pathways for this compound
| Metabolic Reaction | Potential Metabolite | Reference |
| Sulfonamide Bond Cleavage | 2-Aminophenol (B121084) and Thiophene-2-sulfonic acid | domainex.co.uk |
| Thiophene Oxidation | This compound S-oxide | nih.gov |
| Phenyl Ring Hydroxylation | Di-hydroxylated derivatives | N/A |
Emerging Trends and Future Research Directions in Thiophene-Sulfonamide Chemistry
The field of thiophene-sulfonamide chemistry continues to evolve, with new applications and therapeutic targets constantly being explored. While the traditional focus has been on carbonic anhydrase inhibitors, recent research has highlighted the potential of these compounds in other areas of medicine. nih.gov
One emerging trend is the development of thiophene-sulfonamides as anticancer agents that target various kinases and other signaling proteins involved in tumor growth and progression. researchgate.netmdpi.com The structural versatility of this scaffold allows for the design of inhibitors with high selectivity for specific cancer-related targets.
Another area of growing interest is the use of thiophene-sulfonamides in the development of anti-inflammatory and anti-infective agents. researchgate.netresearchgate.net The ability of these compounds to modulate inflammatory pathways and inhibit the growth of microbial pathogens makes them attractive candidates for the treatment of a wide range of diseases.
Future research on this compound and its analogs should focus on a comprehensive biological evaluation against a diverse panel of targets to uncover novel therapeutic applications. Detailed SAR and metabolic stability studies will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. The continued exploration of the chemical space around the thiophene-sulfonamide scaffold holds significant promise for the discovery of next-generation medicines.
Q & A
Basic: What are the standard synthetic routes for N-(2-hydroxyphenyl)thiophene-2-sulfonamide?
Answer:
The synthesis typically involves two key steps: (1) preparation of the hydroxy-substituted aromatic intermediate (e.g., 2-hydroxyphenyl derivatives) and (2) coupling with thiophene-2-sulfonyl chloride under basic conditions. For example, outlines a similar protocol where a hydroxy-methoxyphenyl intermediate is reacted with thiophene-2-sulfonyl chloride to form the sulfonamide bond. Critical parameters include pH control (e.g., using triethylamine as a base) and inert reaction conditions to prevent oxidation of the hydroxyl group. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .
Basic: How is the structure of this compound confirmed using spectroscopic methods?
Answer:
Structural confirmation requires a combination of techniques:
- 1H/13C NMR : To verify the presence of the hydroxy group (δ ~5-6 ppm for exchangeable protons) and thiophene ring protons (δ ~6.5-7.5 ppm) .
- IR Spectroscopy : Detection of sulfonamide S=O stretches (~1350-1150 cm⁻¹) and O-H stretches (~3200-3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns consistent with the sulfonamide backbone .
Advanced heteronuclear correlation experiments (e.g., HETCOR) may resolve complex coupling in crowded spectra .
Advanced: How can researchers optimize the synthesis of this compound for higher yields and purity?
Answer:
Optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., used microwave irradiation for similar sulfonamide couplings, achieving >75% yield in 10 minutes) .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance sulfonamide bond formation efficiency .
- Catalytic Systems : Palladium/copper catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) for Suzuki-Miyaura couplings in functionalized intermediates .
- Purification : Use of preparative HPLC or size-exclusion chromatography to remove byproducts like unreacted sulfonyl chlorides .
Advanced: How should contradictions in reported biological activity data (e.g., IC50 variability) be resolved?
Answer:
Contradictions often arise from differences in assay conditions or compound purity. Methodological solutions include:
- Standardized Assays : Replicate studies under uniform conditions (e.g., pH, temperature, cell lines) .
- Purity Validation : Quantify impurities via HPLC and correlate with bioactivity outliers .
- Dose-Response Curves : Perform full dose-response analyses (e.g., 8-point curves) to minimize variability in IC50 calculations .
- Orthogonal Assays : Confirm activity using multiple methods (e.g., enzymatic inhibition + cell viability assays) .
Advanced: What computational methods predict the interaction of this compound with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., acetylcholinesterase) by simulating sulfonamide-thiophene interactions with active sites .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS for 100-ns trajectories) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
Validation requires crystallographic data (e.g., X-ray co-structures) or mutagenesis studies to confirm key binding residues .
Advanced: How to design experiments to elucidate the enzyme inhibition mechanism of this compound?
Answer:
- Kinetic Studies : Measure inhibition constants (Ki) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction forces .
- Fluorescence Quenching : Monitor conformational changes in the enzyme (e.g., tryptophan residue environments) upon inhibitor binding .
- Site-Directed Mutagenesis : Modify putative binding residues (e.g., catalytic serine in hydrolases) to test their role in inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
